Cas no 197080-73-2 (O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate)

O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate structure
197080-73-2 structure
Product Name:O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Numero CAS:197080-73-2
MF:C13H21NO4
MW:255.310
MDL:MFCD18452870
CID:1388373
PubChem ID:99647105
Update Time:2025-05-19

O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel-
    • endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester racemate
    • O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
    • rel-(1R,2R,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester
    • endo-7-(Boc) 2-Methyl-7-azabicyclo[2.2.1]heptane-2-carboxylate
    • 7-tert-butyl 2-methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
    • MFCD18452870
    • XHA08073
    • E85183
    • endo-7-tert-butyl2-methyl7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
    • endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester
    • 197080-73-2
    • 7-O-tert-butyl 2-O-methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
    • AS-84131
    • endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
    • CS-0183801
    • endo-7-t-Butyl 2-methyl 7-aZabicyclo[2.2.1]heptane-2,7-dicarboxylate
    • MDL: MFCD18452870
    • Inchi: InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m1/s1
    • Chiave InChI: ZBESKVIRYNQXCD-UTLUCORTSA-N
    • Sorrisi: [H][C@]12CC[C@]([H])([C@@H](C1)C(=O)OCC)N2C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 255.14705815g/mol
  • Massa monoisotopica: 255.14705815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 361
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 55.8Ų

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